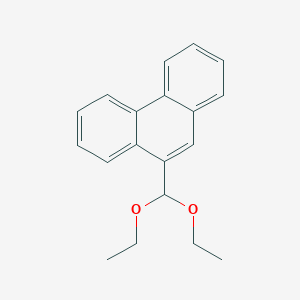

9-(Diethoxymethyl)phenanthrene

Description

9-(Diethoxymethyl)phenanthrene is a phenanthrene derivative featuring a diethoxymethyl group (-CH(OCH₂CH₃)₂) at the 9-position of the aromatic core. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is known for its stability, aromaticity, and reactivity at the 9- and 10-positions due to electron-rich regions in the fused ring system . The diethoxymethyl substituent introduces steric bulk and electron-donating ethoxy groups, which influence solubility, spectroscopic properties, and chemical reactivity.

Properties

CAS No. |

94650-46-1 |

|---|---|

Molecular Formula |

C19H20O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

9-(diethoxymethyl)phenanthrene |

InChI |

InChI=1S/C19H20O2/c1-3-20-19(21-4-2)18-13-14-9-5-6-10-15(14)16-11-7-8-12-17(16)18/h5-13,19H,3-4H2,1-2H3 |

InChI Key |

RPALXIAEQMSSPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC2=CC=CC=C2C3=CC=CC=C31)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Diethoxymethyl)phenanthrene typically involves the functionalization of phenanthrene at the 9-position. One common method is the reaction of phenanthrene with diethoxymethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions: 9-(Diethoxymethyl)phenanthrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid or tert-butyl hydroperoxide

Common Reagents and Conditions:

Oxidation: Chromic acid, tert-butyl hydroperoxide, molybdenum acetylacetonate.

Reduction: Lithium aluminum hydride, hydrogen gas with a nickel catalyst.

Substitution: Bromine, sulfuric acid for sulfonation, acetyl chloride for acylation.

Major Products:

Oxidation: Phenanthrenequinone.

Reduction: 9,10-Dihydrophenanthrene.

Substitution: 9-Bromophenanthrene, 9-acetylphenanthrene.

Scientific Research Applications

9-(Diethoxymethyl)phenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-(Diethoxymethyl)phenanthrene exerts its effects is primarily through its interaction with biological molecules. The compound can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its antimicrobial properties .

Comparison with Similar Compounds

9,10-Dimethoxyphenanthrene ()

- Structure : Methoxy groups at 9- and 10-positions.

- Synthesis: Achieved via reduction of 9,10-phenanthrenequinone followed by methylation with dimethyl sulfate (80% yield).

9-Acetylphenanthrene ()

- Structure : Acetyl group (-COCH₃) at the 9-position.

- Properties : The electron-withdrawing acetyl group reduces aromatic reactivity, contrasting with the electron-donating diethoxymethyl group.

- Applications : Acetyl derivatives are intermediates in pharmaceutical synthesis, whereas diethoxymethyl groups may serve as protecting groups or enhance fluorescence.

9-[(E)-2-Phenylethenyl]phenanthrene Derivatives ()

- Structure : Extended conjugation via ethenyl linkages (e.g., FEN-CN, FEN-SCH₃).

- Spectroscopy : Absorbance up to 420 nm due to conjugation, whereas diethoxymethyl groups may exhibit hypochromic shifts (e.g., λmax ~350–400 nm) depending on solvent .

9,10-Dihydrophenanthrene Derivatives ()

- Structure : Saturated 9,10-positions (e.g., 9,10-dihydrophenanthrene).

- Reactivity : Reduced aromaticity increases susceptibility to addition reactions, unlike the fully aromatic diethoxymethyl derivative.

Physicochemical Properties

Table 1: Comparative Properties of Phenanthrene Derivatives

*Inferred from analogous compounds in .

Reactivity and Stability

- Electrophilic Substitution : The 9-position in phenanthrene is highly reactive toward electrophiles. Diethoxymethyl groups may direct further substitution to adjacent positions due to steric and electronic effects, similar to methoxy derivatives .

- Biodegradation : Methylphenanthrenes with substituents at the 9-position (e.g., 9-methylphenanthrene) exhibit higher resistance to microbial degradation compared to 1- or 2-methyl isomers . The diethoxymethyl group’s bulk may further impede enzymatic cleavage.

- Thermal Stability : Ethoxy groups generally enhance thermal stability compared to labile substituents like nitro or acetyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.